molecular formula C11H12N2O B1426923 2-methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine CAS No. 1341376-97-3

2-methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine

Cat. No.: B1426923
CAS No.: 1341376-97-3
M. Wt: 188.23 g/mol
InChI Key: FQJLICWPZNPWND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine is a pyridine derivative that has gained attention in recent years due to its potential therapeutic and environmental applications. This compound has a molecular formula of C11H12N2O and a molecular weight of 188.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine typically involves the reaction of 2-methoxypyridine with pyrrole in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of alkylated or acylated pyridine derivatives.

Scientific Research Applications

2-methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions

Mechanism of Action

The mechanism of action of 2-methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

    2-methoxypyridine: Lacks the pyrrole moiety, making it less versatile in certain chemical reactions.

    6-(1H-pyrrol-1-ylmethyl)pyridine: Lacks the methoxy group, which may affect its reactivity and biological activity.

Uniqueness

2-methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine is unique due to the presence of both the methoxy and pyrrole groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry .

Biological Activity

2-Methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features, which include both a methoxy group and a pyrrole moiety. This compound has been studied for its biological activities, particularly its antimicrobial properties, and its interactions with various biological targets.

Chemical Structure

The molecular formula of this compound is C12_{12}H14_{14}N2_2O, with a molecular weight of approximately 188.23 g/mol. The compound features a pyridine ring substituted at the 2-position with a methoxy group and at the 6-position with a pyrrole derivative.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in pharmaceuticals .

Minimum Inhibitory Concentrations (MICs) for some related compounds have been reported, demonstrating their effectiveness against common pathogens:

CompoundPathogenMIC (µg/mL)
This compoundStaphylococcus aureusTBD
This compoundEscherichia coliTBD
Pyrrole derivativesStaphylococcus aureus3.12 - 12.5
Pyrrole derivativesE. coli3.12 - 12.5

Note: Specific MIC values for this compound are still under investigation.

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific proteins or enzymes in microbial cells. Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to study these binding interactions, which may elucidate its mechanism of action .

Case Studies

Several studies have contributed to understanding the biological activity of this compound:

  • Antibacterial Activity Study : A recent study evaluated the antibacterial properties of various pyrrole derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated that the compound demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity Assessment : Another research effort focused on the antifungal properties of this compound, revealing promising results against Candida albicans and other fungal strains . The study highlighted the importance of structural modifications in enhancing bioactivity.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructure FeaturesUnique Aspects
2-MethoxypyridinePyridine ring with methoxy groupLacks pyrrole moiety; less versatile
6-(1H-pyrrol-1-ylmethyl)pyridinePyridine with pyrrole substitutionLacks methoxy group; different reactivity
Pyrrole derivativesFive-membered aromatic ring with nitrogenDistinct reactivity; lacks pyridine structure

Properties

IUPAC Name

2-methoxy-6-(pyrrol-1-ylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-14-11-6-4-5-10(12-11)9-13-7-2-3-8-13/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJLICWPZNPWND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)CN2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine
Reactant of Route 3
Reactant of Route 3
2-methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine
Reactant of Route 4
Reactant of Route 4
2-methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine
Reactant of Route 5
Reactant of Route 5
2-methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine
Reactant of Route 6
Reactant of Route 6
2-methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.